2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid
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Overview
Description
2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a cyclopropylmethyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with cyclopropylmethyl halides under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 2-(2-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid share structural similarities with other piperidine derivatives, which are widely studied for their pharmacological properties.
Cyclopropylmethyl Compounds: Compounds containing the cyclopropylmethyl group are known for their unique chemical reactivity and potential biological activity.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, cyclopropylmethyl group, and acetic acid moiety makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)9-14-6-2-1-3-11(14)8-13-7-10-4-5-10/h10-11,13H,1-9H2,(H,15,16) |
InChI Key |
IBQARVYEEPFVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNCC2CC2)CC(=O)O |
Origin of Product |
United States |
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